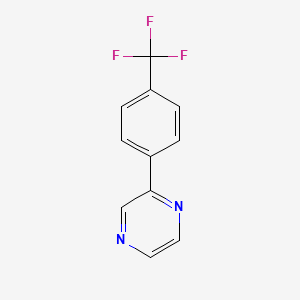

2-(4-(Trifluoromethyl)phenyl)pyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIZFCCVOYTJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285750 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-88-0 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380626-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrazine Derivatives in Academic Chemical Research

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a foundational scaffold for a diverse array of chemical entities. researchgate.netlifechemicals.com These derivatives have garnered significant attention within the academic community due to their versatile chemical nature and their presence in numerous biologically active compounds and functional materials. lifechemicals.com The pyrazine ring system is a key structural motif in various natural products, including certain vitamins like riboflavin (B1680620) and folic acid, as well as alkaloids isolated from marine organisms. lifechemicals.com

In the realm of medicinal chemistry, pyrazine derivatives are recognized for their wide spectrum of pharmacological activities. researchgate.netmdpi.com The pyrazine core is a constituent of several approved pharmaceutical agents, underscoring its importance in drug discovery and development. mdpi.com Beyond their biological significance, pyrazine-based compounds are also being explored for their applications in materials science, with research into pyrazine-containing polymers and other light-responsive materials showing promise for use in optical and photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring makes it amenable to various chemical modifications, including transition metal-catalyzed cross-coupling reactions, which allows for the synthesis of a vast library of functionalized derivatives. rsc.org

The Strategic Importance of Trifluoromethylphenyl Moieties in Pyrazine Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical properties. When appended to a phenyl ring, and subsequently to a pyrazine (B50134) scaffold, the trifluoromethylphenyl moiety imparts several advantageous characteristics. The -CF3 group is highly electronegative and lipophilic, which can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

The substitution of a methyl group with a trifluoromethyl group can lead to enhanced biological activity by altering the electronic properties of the molecule and providing a metabolically stable alternative. mdpi.com In the context of pyrazine chemistry, the introduction of a trifluoromethylphenyl group can be achieved through various synthetic methodologies, including Suzuki and Stille cross-coupling reactions, where a halogenated pyrazine is reacted with an appropriately substituted phenylboronic acid or organostannane. rsc.org The presence of the trifluoromethylphenyl moiety can also influence the photophysical properties of the pyrazine scaffold, a key consideration in the development of new materials for electronic applications.

Scope and Research Trajectories for 2 4 Trifluoromethyl Phenyl Pyrazine Systems

Direct Synthetic Routes to this compound

The most direct and classical approach to synthesizing 2-arylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, this typically involves the reaction of ethylenediamine (B42938) with 1-(4-(trifluoromethyl)phenyl)glyoxal. Subsequent oxidation of the initially formed dihydropyrazine (B8608421) intermediate yields the aromatic pyrazine core.

Alternative strategies often begin with a pre-formed pyrazine ring that is then arylated. For instance, a common method is the palladium-catalyzed cross-coupling of a halopyrazine, such as 2-chloropyrazine, with a suitable arylating agent like 4-(trifluoromethyl)phenylboronic acid (in a Suzuki coupling) or an organostannane reagent (in a Stille coupling). These methods offer versatility and are often preferred for creating libraries of analogues due to the commercial availability of a wide range of boronic acids and the generally high yields of the reactions. rsc.orgnih.gov

A biomimetically inspired synthesis of 2,5-disubstituted pyrazines has also been accomplished through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com Industrially, pyrazine derivatives are often synthesized by the condensation of ethylenediamine with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.gov

Functionalization and Derivatization Strategies of the Pyrazine Core

Once the this compound scaffold is obtained, its pyrazine core and phenyl ring can be further modified to explore the chemical space and generate diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine nucleus. rsc.orgresearchgate.net To utilize these reactions, a halogenated derivative, such as 2-chloro-5-(4-(trifluoromethyl)phenyl)pyrazine, is typically required.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. For instance, reacting a stannylated pyrazine with an aroyl chloride can introduce a ketone functionality. rsc.org A notable application was the double Stille coupling of 2,3-dichloropyrazine (B116531) with a stannylated terpyridine to create a complex ligand. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Chloropyrazine has been shown to be an excellent substrate, quantitatively converting to the corresponding diarylacetylene when reacted with phenylacetylene (B144264) in the presence of a palladium catalyst. rsc.org This method allows for the introduction of alkyne groups, which are versatile handles for further chemical transformations.

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling on Pyrazine Cores

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Stille | Stannylated Pyrazine | 4-Methoxybenzoyl chloride | Palladium Catalyst | Aryl-keto-pyrazine | rsc.org |

| Stille | 2,3-Dichloropyrazine | Stannylated Terpyridine | Palladium Catalyst | Pyrazine-Terpyridine Ligand | rsc.org |

| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Alkynyl-pyrazine | rsc.org |

Nucleophilic Aromatic Substitution on Pyrazine Derivatives

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like a halogen is present. nih.gov This allows for the direct introduction of various nucleophiles.

For example, chloropyrazines readily react with nucleophiles such as amines, alkoxides, and thiolates to yield substituted pyrazine derivatives. rsc.org The reaction of 2-chloropyrazine with morpholine (B109124) is a representative example. researchgate.net The reactivity is significantly influenced by the substituents on the ring; electron-withdrawing groups enhance the rate of substitution. nih.govresearchgate.net These reactions are fundamental for introducing nitrogen, oxygen, and sulfur-containing functional groups onto the pyrazine core.

Interactive Data Table: Nucleophilic Aromatic Substitution on Halogenated Pyrazines

| Halogenated Pyrazine | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Chloropyrazine | Sodium Methoxide | Methanol | Methoxypyrazine | rsc.org |

| Chloropyrazine | Sodium Benzyl Oxide | Benzene (B151609) (reflux) | Benzyloxypyrazine | rsc.org |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | Xylene (reflux) | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione | rsc.org |

Cycloaddition and Ring-Annulation for Fused Heterocycles (e.g., Triazolopyrazines)

The pyrazine ring can serve as a scaffold for the construction of fused heterocyclic systems. A common strategy involves functionalizing the pyrazine with groups that can participate in cycloaddition or ring-annulation reactions.

For instance, introducing an amino group onto the pyrazine core, often via nucleophilic substitution of a chloropyrazine, creates an aminopyrazine intermediate. This intermediate can then be used to construct a fused triazole ring, forming a triazolopyrazine. nih.govnih.govresearchgate.net The synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through methods like the intramolecular cyclization of hydrazones derived from tosylhydrazides or copper-catalyzed [3+2] cycloaddition of propiolamides. mdpi.com Fused pyrazolo[3,4-b]pyrazines have been synthesized via microwave-assisted reactions of ortho-aminonitrosopyrazoles with cyclic β-diketones. researchgate.net Additionally, 1,2,4-triazines can undergo intramolecular Diels-Alder reactions to form condensed pyrazines. acs.org

Directed ortho-Metalation and Electrophilic Substitution on the Phenyl Ring

While the pyrazine ring is generally deactivated towards electrophilic substitution, the appended phenyl ring can be functionalized. However, the trifluoromethyl group is a strong deactivating group, making direct electrophilic substitution on the phenyl ring challenging.

A more effective strategy is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While the parent compound this compound lacks a classical DMG, derivatives could be synthesized to incorporate one. For example, if an amide or methoxy (B1213986) group were present on the phenyl ring, it could direct lithiation to the ortho position, allowing for the introduction of various electrophiles with high regioselectivity. A related approach involves the metalation of 1,3-bis(trifluoromethyl)benzene (B1330116) with n-BuLi in the presence of 2,2,6,6-tetramethylpiperidine, followed by reaction with DMF to yield 2,4-bis(trifluoromethyl)benzaldehyde, demonstrating that metalation can occur even on highly deactivated rings. google.com

Exploration of Green Chemistry Approaches in Pyrazine Synthesis

In line with the principles of sustainable chemistry, greener approaches to pyrazine synthesis are actively being explored. rasayanjournal.co.in These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgresearchgate.netlookchem.com The synthesis of pyrazoles, closely related nitrogen heterocycles, has been extensively improved using microwave assistance, often under solvent-free conditions. dergipark.org.tr This technology is applicable to the condensation reactions that form the pyrazine ring and to subsequent functionalization steps. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. rsc.orggalchimia.commdpi.com The synthesis of pyrazinamide (B1679903) derivatives has been successfully developed in a continuous-flow system using an immobilized enzyme as a catalyst in a greener solvent. rsc.orgnih.gov This biocatalytic approach not only improves efficiency but also aligns with green chemistry principles by using mild conditions and renewable catalysts. nih.gov

Alternative Catalysts and Solvents: The development of more environmentally benign catalytic systems, such as those based on earth-abundant metals like manganese, is an active area of research. nih.gov Manganese pincer complexes have been used to catalyze the synthesis of pyrazines from 2-aminoalcohols via acceptorless dehydrogenative coupling, generating only hydrogen gas and water as byproducts. nih.gov The use of greener solvents or even solvent-free conditions further enhances the sustainability of these synthetic routes. tandfonline.comtandfonline.com

Mechanistic Investigations of Key Synthetic Reactions

The synthesis of this compound and its analogues predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between a halopyrazine and an organoboron species. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to a wider range of substrates. The generally accepted mechanism for the Suzuki-Miyaura coupling serves as a foundational model for the synthesis of these pyrazine derivatives.

The catalytic cycle of the Suzuki-Miyaura coupling is understood to proceed through three primary elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The entire process is facilitated by a palladium catalyst, typically in its Pd(0) oxidation state, and requires a base to activate the organoboron reagent.

Following oxidative addition, the next key step is transmetalation . In this phase, the organic moiety from the organoboron reagent, in this case, the 4-(trifluoromethyl)phenyl group from (4-(trifluoromethyl)phenyl)boronic acid, is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The transfer of the aryl group from boron to palladium results in a new diorganopalladium(II) complex and a boron-containing byproduct.

The final step of the catalytic cycle is reductive elimination . This intramolecular process involves the coupling of the two organic ligands (the pyrazinyl and the 4-(trifluoromethyl)phenyl groups) attached to the palladium(II) center to form the desired product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the palladium precursor. For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium complex.

The efficiency and selectivity of the Suzuki-Miyaura coupling are significantly influenced by various reaction parameters, including the choice of catalyst, ligands, base, and solvent. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the energetics and geometries of the intermediates and transition states involved in the catalytic cycle for similar heterocyclic systems. nih.govresearchgate.net These theoretical investigations help to rationalize the observed reactivity and selectivity in the synthesis of complex organic molecules. For instance, DFT calculations can elucidate the influence of substituents on both the heterocyclic and the boronic acid components, guiding the selection of optimal reaction conditions.

The table below summarizes the key steps in the generally accepted mechanism for the Suzuki-Miyaura coupling in the synthesis of this compound analogues.

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the pyrazine-halogen bond. | Pd(II)-pyrazinyl-halide complex | Nature of the halogen, ligand electronics and sterics. |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Diorganopalladium(II) complex | Base strength, nature of the organoboron reagent. |

| Reductive Elimination | Formation of the C-C bond between the pyrazinyl and aryl groups, regenerating Pd(0). | Pd(0) catalyst, final product | Ligand bulk, electronic properties of coupled groups. |

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Molecular Geometries and Electronic Structures

No specific DFT studies focused solely on the molecular geometry and electronic structure of this compound have been identified in the reviewed literature.

Ab Initio Methods for High-Accuracy Calculations

There are no available high-accuracy ab initio calculations reported specifically for this compound. While such methods have been applied to study isomers of the parent pyrazine molecule, this research does not extend to the trifluoromethylphenyl derivative. nih.gov

Molecular Orbital Theory Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

Specific HOMO and LUMO energy values and their distribution for this compound are not available in the literature. Such analyses are crucial for understanding the compound's electronic properties and reactivity. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

A detailed NBO analysis, which would describe charge delocalization and hyperconjugative interactions within this compound, has not been published.

Spectroscopic Property Predictions and Validation

There are no published studies presenting theoretical predictions of the spectroscopic properties (such as IR, Raman, or UV-Vis spectra) for this compound, nor any experimental validation of such computational models. nih.gov

Vibrational Frequency Computations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is crucial for identifying molecular structures and functional groups. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate vibrational frequencies and aid in the assignment of experimental spectra.

Detailed theoretical studies have been performed on compounds structurally similar to this compound, such as N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. researchgate.net In such studies, the molecular geometry is first optimized, typically using software packages like Gaussian09. Subsequent frequency calculations at the same level of theory yield the harmonic vibrational frequencies. researchgate.net The potential energy distribution (PED) analysis is then often employed to provide a quantitative assignment of the calculated frequencies to specific vibrational modes. researchgate.net

For N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, theoretical vibrational wavenumbers show good agreement with experimental FT-IR and FT-Raman data. researchgate.net Key vibrational modes for the core structure, which is shared with this compound, include the stretching and bending of the pyrazine and phenyl rings, as well as the characteristic vibrations of the trifluoromethyl (CF3) group. For instance, the ring breathing modes of the phenyl and pyrazine rings are computationally assigned with high accuracy. researchgate.net Discrepancies between calculated and experimental values, such as shifts in stretching modes, can indicate intermolecular interactions like hydrogen bonding in the solid phase. researchgate.net

Below is a table summarizing key theoretical and experimental vibrational assignments for the related compound, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.

| Vibrational Mode | Theoretical Wavenumber (cm-1) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |

|---|---|---|---|

| Phenyl Ring Breathing | 819 | - | 820 |

| Pyrazine Ring Breathing | 952 | 955 | 953 |

| CF3 Symmetric Stretch | 1115 | 1110 | 1116 |

| C-H in-plane bend (Phenyl) | 1175 | 1172 | 1178 |

| C=C Stretch (Phenyl) | 1618 | 1614 | 1619 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are invaluable for confirming molecular structures and assigning experimental spectra. For fluorinated compounds like this compound, predicting ¹⁹F NMR shifts is of particular interest. DFT calculations are the most common method for this purpose.

The accuracy of predicted NMR shifts is highly dependent on the chosen functional and basis set. researchgate.net Studies on various trifluoromethyl derivatives have shown that specific functionals, such as BHandHLYP, often provide the best correlation with experimental data for ¹⁹F chemical shifts. researchgate.netnih.gov The computational protocol involves geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the magnetic shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F).

While solvent, vibrational, and relativistic effects can influence the final chemical shifts, their combined corrections are often small for trifluoromethyl groups. nih.gov The primary challenge lies in the accurate description of electron correlation effects, which necessitates careful selection of the computational level of theory. researchgate.net DFT calculations using appropriate functionals and basis sets can achieve a mean absolute error of less than 1 ppm for ¹⁹F shifts in many trifluoromethyl compounds. nih.gov

| Parameter | Typical Computational Method/Level of Theory |

|---|---|

| Geometry Optimization | DFT (e.g., B3LYP, BHandHLYP) with basis sets like 6-31G(d,p) or larger |

| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) |

| Functional for ¹⁹F Shifts | BHandHLYP, B3LYP, PBE0 |

| Basis Set for NMR | pcS-2, 6-311+G(2d,p), or specialized basis sets for NMR |

| Solvent Effects | Polarizable Continuum Model (PCM) or similar implicit solvent models |

Electronic Absorption and Emission Spectra Predictions (UV-Vis)

Time-dependent density functional theory (TD-DFT) is a standard computational tool for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com This method calculates the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption bands observed experimentally.

For aromatic heterocyclic molecules like pyrazine, the near-UV spectrum typically features two types of transitions: n→π* and π→π. montana.edu The n→π transitions involve the promotion of an electron from a non-bonding orbital (lone pair on a nitrogen atom) to an anti-bonding π* orbital. The π→π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. montana.edu These transitions differ in energy and intensity, and their characteristics can be accurately predicted by TD-DFT calculations. rsc.org

The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental spectra. mdpi.com Calculations can predict the wavelength of maximum absorbance (λmax), oscillator strengths (related to absorption intensity), and the molecular orbitals involved in each electronic transition. nih.gov

| Parameter | Typical Computational Method/Level of Theory |

|---|---|

| Methodology | Time-Dependent Density Functional Theory (TD-DFT) |

| Functional | CAM-B3LYP, B3LYP, M06-2X |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM), SMD |

| Predicted Properties | λmax (nm), Oscillator Strength (f), Transition Orbitals (e.g., HOMO→LUMO) |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the design and screening of potential NLO materials by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

DFT calculations are commonly used to compute these NLO properties. nih.gov For the related compound N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the first hyperpolarizability (β) was calculated to be 13×10⁻³⁰ esu. researchgate.net This value is significantly larger—approximately 100 times—than that of urea (B33335) (0.13×10⁻³⁰ esu), a standard reference material for NLO studies. researchgate.net This suggests that the this compound framework is a promising scaffold for developing materials with high NLO activity. The large hyperpolarizability in such push-pull systems often arises from intramolecular charge transfer, which is enhanced by the electron-withdrawing trifluoromethyl group and the pyrazine ring system.

| Compound | Calculated First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|

| N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide | 13 x 10-30 | researchgate.net |

| Urea (Standard Reference) | 0.13 x 10-30 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations. researchgate.net

For pyrazine-based systems, MD simulations can be used to explore the rotational barrier between the phenyl and pyrazine rings, identifying the most stable conformations in different environments. nih.gov These simulations are performed using classical force fields, such as AMBER or GROMOS, and can be run for nanoseconds or longer to ensure adequate sampling of the conformational space. semanticscholar.orguni-halle.de

MD simulations are particularly useful for studying how these molecules interact with biological targets, like proteins, or how they self-assemble in condensed phases. researchgate.netnih.gov Analysis of MD trajectories can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, and quantify the stability of different binding modes or molecular arrangements. nih.gov For example, simulations can show how the pyrazine nitrogens act as hydrogen bond acceptors, a crucial interaction in many biological systems. nih.gov

Advanced Spectroscopic and X Ray Crystallographic Characterization of 2 4 Trifluoromethyl Phenyl Pyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 2-(4-(Trifluoromethyl)phenyl)pyrazine, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the trifluoromethyl-substituted phenyl ring. The protons of the pyrazine ring typically appear in the downfield region, from approximately 8.5 to 9.0 ppm, due to the deshielding effect of the two nitrogen atoms. For unsubstituted pyrazine, all four protons are equivalent and appear as a singlet at around 8.6 ppm. chemicalbook.comspectrabase.com In the case of 2-substitution, three distinct signals for the pyrazine protons would be expected, exhibiting characteristic coupling patterns.

The protons on the 4-(trifluoromethyl)phenyl ring will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The doublet corresponding to the protons ortho to the electron-withdrawing trifluoromethyl group would be expected further downfield than the doublet for the protons meta to it. For example, in similar structures like 1-(4-(trifluoromethyl)phenyl)ethanone, these doublets appear around 7.7 and 8.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 140 and 155 ppm. chemicalbook.com The carbon atoms of the phenyl ring will also appear in the aromatic region (120-140 ppm). The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), and its chemical shift will be significantly influenced by the strong electron-withdrawing nature of the CF₃ group. rsc.orgrsc.org The trifluoromethyl carbon itself is expected to appear as a quartet with a large coupling constant (¹JCF ≈ 272 Hz). rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not typically coupled to any nearby protons over the number of bonds that would allow for significant splitting. The chemical shift for a CF₃ group on a phenyl ring is typically observed in the range of -60 to -65 ppm relative to CFCl₃. rsc.orgcolorado.edu For instance, the ¹⁹F signal for 1-(4-(trifluoromethyl)phenyl)ethanone appears at -63.23 ppm. rsc.org

Table 4.1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Pyrazine) | ~8.5 - 9.0 | m | Three distinct signals for the 3 pyrazine protons. |

| ¹H (Phenyl) | ~7.7 - 8.2 | d, d | Two doublets for the AA'BB' system. |

| ¹³C (Pyrazine) | ~140 - 155 | s | Signals for the 4 unique pyrazine carbons. |

| ¹³C (Phenyl) | ~125 - 140 | s, q | Signals for the 4 unique phenyl carbons, including the C-CF₃ quartet. |

| ¹³C (CF₃) | ~123 | q | Quartet due to ¹JCF coupling. |

| ¹⁹F (CF₃) | ~ -63 | s | Singlet for the three equivalent fluorine atoms. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

FT-IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." The spectra are characterized by vibrations of the pyrazine ring, the phenyl ring, and the trifluoromethyl group.

Pyrazine Ring Vibrations: The pyrazine ring exhibits characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic pyrazine ring are typically observed above 3000 cm⁻¹. nih.gov Ring stretching vibrations (νC=C and νC=N) usually appear in the 1400-1600 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending vibrations are found at lower wavenumbers. For 2-methylpyrazine, key ring vibrations are observed in the FT-IR and Raman spectra, providing a basis for assignments in the target molecule. nih.gov

Phenyl Ring Vibrations: The para-substituted phenyl ring also has characteristic vibrational modes. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically result in bands around 1600, 1580, and 1500 cm⁻¹. scirp.org

Trifluoromethyl Group Vibrations: The CF₃ group has strong, characteristic absorption bands in the FT-IR spectrum due to the large change in dipole moment during vibration. The asymmetric and symmetric C-F stretching modes are typically very intense and appear in the 1100-1350 cm⁻¹ region. For the closely related N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, strong bands associated with CF₃ stretching are identified, which are expected to be present in the spectrum of the title compound as well. researchgate.net CF₃ bending and rocking modes are observed at lower frequencies.

Since this compound has a center of symmetry, the rule of mutual exclusion would apply if the molecule were centrosymmetric. However, as a 2-substituted pyrazine, it lacks a center of symmetry, and therefore, vibrational modes may be active in both FT-IR and Raman spectroscopy, though their intensities can vary significantly. researchgate.net

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Ring C=C/C=N Stretch | 1400 - 1610 | Medium-Strong | Medium-Strong |

| Asymmetric CF₃ Stretch | ~1250 - 1350 | Very Strong | Weak |

| Symmetric CF₃ Stretch | ~1100 - 1200 | Very Strong | Medium |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

| CF₃ Bending Modes | 500 - 800 | Medium | Medium-Weak |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion (M⁺˙) with high precision. For this compound (C₁₁H₇F₃N₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the elemental composition. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often used to generate the intact molecular ion, typically as the protonated molecule [M+H]⁺. bris.ac.uk

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is formed, which then undergoes fragmentation to produce a series of smaller, charged fragments. chemguide.co.uklibretexts.org The resulting mass spectrum shows a pattern of peaks that is characteristic of the molecule's structure. For this compound, the molecular ion peak would be observed at m/z 224. The fragmentation pattern can be predicted based on the structure:

Cleavage of the C-C bond between the phenyl and pyrazine rings is a likely fragmentation pathway. This would lead to fragments corresponding to the pyrazine cation and the (trifluoromethyl)phenyl cation.

Fragmentation of the pyrazine ring: The parent pyrazine molecule is known to fragment by losing HCN, leading to a characteristic peak at m/z 53. nist.govresearchgate.net A similar loss from the substituted pyrazine ring could occur.

Loss of fluorine or CF₂: The trifluoromethyl group can also fragment, although the C-F bond is very strong.

The relative abundance of the fragment ions provides insight into the stability of different parts of the molecule.

Table 4.3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Chemical Formula | C₁₁H₇F₃N₂ | |

| Exact Mass | 224.0561 | Monoisotopic mass of the neutral molecule. |

| Molecular Ion (M⁺˙) | m/z 224 | Expected in EI-MS. |

| Protonated Molecule ([M+H]⁺) | m/z 225 | Expected in ESI-MS or APCI-MS. |

| Key Fragment 1 | m/z 145 | [C₇H₄F₃]⁺, from cleavage of the inter-ring bond. |

| Key Fragment 2 | m/z 79 | [C₄H₃N₂]⁺, from cleavage of the inter-ring bond. |

| Key Fragment 3 | m/z 197 | [M - HCN]⁺, from fragmentation of the pyrazine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic system.

Aromatic heterocyclic molecules like pyrazine typically display two types of electronic transitions in the near-UV region:

π → π* transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazine, these occur at shorter wavelengths, around 260 nm. nist.gov

n → π* transitions: These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These occur at longer wavelengths, around 320-330 nm for pyrazine, and are often characterized by vibrational fine structure. montana.edumontana.edu

The presence of the 4-(trifluoromethyl)phenyl substituent extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted pyrazine. The electron-withdrawing trifluoromethyl group can also influence the energy of the molecular orbitals, further modifying the absorption wavelengths and intensities. The interaction between the pyrazine and phenyl rings can lead to the appearance of new charge-transfer bands. semanticscholar.org The solvent environment can also affect the positions of these bands; polar solvents tend to cause a blue shift in n → π* transitions and a red shift in π → π* transitions. montana.edumontana.edu

Table 4.4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Relative Intensity | Notes |

| π → π | ~260 - 280 | High | Shifted compared to pyrazine due to extended conjugation. |

| n → π | ~320 - 340 | Low | May exhibit vibrational fine structure. Sensitive to solvent polarity. |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Supramolecular Structure: The crystal packing is determined by intermolecular interactions. In the solid state, molecules of this compound could be arranged through various non-covalent interactions, including:

π-π stacking: The aromatic pyrazine and phenyl rings could stack with those of neighboring molecules.

C-H···N hydrogen bonds: Weak hydrogen bonds could form between C-H groups on one molecule and the nitrogen atoms of the pyrazine ring on an adjacent molecule.

Halogen-related interactions: The fluorine atoms of the CF₃ group could participate in weak C-H···F or F···F interactions.

Table 4.5: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Features |

| Molecular Geometry | Planar pyrazine and phenyl rings; defined inter-ring dihedral angle. |

| Bond Lengths/Angles | Consistent with sp² hybridized carbons and nitrogens. C-F bonds ~1.33 Å. |

| Crystal Packing | Potential for π-π stacking, C-H···N, and C-H···F interactions. |

| Space Group / Unit Cell | Dependent on the specific crystalline form obtained. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to characterize the crystalline nature of a bulk solid sample. It provides information on the phase purity, crystal structure, and polymorphism of a material.

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. For a pure, crystalline sample of this compound, the PXRD pattern would consist of a series of sharp peaks at characteristic 2θ angles. The positions and relative intensities of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell).

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data can confirm the identity of the crystalline solid.

Purity Assessment: The presence of peaks from other crystalline phases would indicate impurities in the sample.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool for identifying and characterizing these different solid-state forms, which can have different physical properties.

While specific PXRD data for the title compound is not available, the technique remains a standard and crucial method for the solid-state characterization of any synthesized crystalline organic compound.

Medicinal Chemistry and Biological Evaluation of 2 4 Trifluoromethyl Phenyl Pyrazine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrazine-Trifluoromethylphenyl Scaffolds

The 2-(4-(trifluoromethyl)phenyl)pyrazine scaffold is a key pharmacophore in medicinal chemistry, with structural modifications significantly influencing its biological activity. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these derivatives for various therapeutic targets. The core structure consists of a pyrazine (B50134) ring linked to a trifluoromethylphenyl group, both of which are amenable to substitution to modulate the compound's properties.

For antitubercular activity, the SAR of related N-phenylpyrazine-2-carboxamides has been explored. It has been demonstrated that the pyrazine ring is essential for antimycobacterial activity. docsity.com Modifications to this core can greatly impact potency. For instance, in a series of pyrazinoic acid analogs, substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups resulted in compounds that were 5 to 10-fold more potent than the parent compound, pyrazinoic acid. nih.govdigitellinc.com Specifically, for N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, the presence of the trifluoromethyl group at the para position of the phenyl ring was found to be a key contributor to its high activity against Mycobacterium tuberculosis. rsc.org Further substitutions on the benzene (B151609) ring, such as with iodine, have also been shown to be important for antimycobacterial activity. nih.gov

In the context of kinase inhibition, the pyrazine core acts as a versatile scaffold. For pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CK2 kinase, a structure and property-based design approach has been successfully applied. While specific SAR for the this compound scaffold against a broad range of kinases is not extensively detailed in the available literature, related pyrazine-based kinase inhibitors show that substitutions on the pyrazine and phenyl rings can modulate potency and selectivity. osti.govnih.gov

The SAR for antimalarial activity has been investigated for related triazolopyrazine scaffolds. These studies indicate that substitutions on the pyrazine ring can significantly impact antiplasmodial potency. For example, the introduction of an amine functionality at the 8-position of the pyrazine ring generally reduces antimalarial activity. beilstein-journals.org However, tertiary alkylamines at this position have shown some activity. beilstein-journals.org

In Vitro Biological Activity Screening and Target Identification

Assessment of Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular Agents)

Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents, with notable activity observed against mycobacteria.

Antitubercular Activity: A key finding in this area is the potent activity of N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide against Mycobacterium tuberculosis. This compound exhibited four times higher activity than the standard drug pyrazinamide (B1679903), with a Minimum Inhibitory Concentration (MIC) of less than 2 μg/L. rsc.org The development of pyrazinamide analogs is a significant area of research due to the need for more effective treatments for tuberculosis. nih.gov Studies on pyrazinoic acid analogs have shown that substitutions on the pyrazine ring can lead to enhanced potency. nih.govdigitellinc.com Specifically, alkylamino group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be up to 5 to 10-fold more potent. researchgate.net The structural similarity of N-phenylpyrazine-2-carboxamides to pyrazinamide has driven research into their antimycobacterial potential. researchgate.net

Antibacterial and Antifungal Activity: While the primary focus has been on antitubercular activity, some pyrazine derivatives have been screened for broader antimicrobial effects. In a study of substituted pyrazinecarboxamides, some compounds showed modest in vitro antifungal activity against Trichophyton mentagrophytes. mdpi.com For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide had a MIC of 31.25 μmol/mL. mdpi.com However, many N-phenylpyrazine-2-carboxamide derivatives have shown no significant antibacterial activity and only sporadic antifungal activity against Candida species. nih.gov In another study, some N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives displayed promising antimicrobial activity. asianpubs.orgresearchgate.net Pyrazine carboxamide derivatives have also been synthesized and evaluated for their activity against various bacteria and fungi, with some compounds showing activity comparable to standard drugs. jocpr.com

Below is a table summarizing the antimicrobial activity of selected pyrazine derivatives.

| Compound Name | Target Organism | Activity | Reference |

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC ≤ 2 μg/L | rsc.org |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | Mycobacterium tuberculosis | IC90 = 0.819 μg/mL | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 μmol/mL | mdpi.com |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | MIC = 0.78 µg/mL | nih.gov |

Evaluation of Anticancer and Cytotoxic Potential

The this compound scaffold has been incorporated into molecules designed as potential anticancer agents. The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines.

One study detailed the synthesis of 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.netmdpi.comtriazolo pyrazine derivatives and their evaluation for antiproliferative action against human colon cancer cell lines, HCT-116 and HT-29. mdpi.comscilit.com One of the synthesized compounds, RB7, demonstrated notable anticancer activity against the HT-29 cell line, with an IC50 value in the range of 6.587 to 11.10 µM. mdpi.comscilit.com Further investigation revealed that this compound induced apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3. mdpi.com

In a related context, compounds bearing a pyrazole (B372694) ring and a trifluoromethylphenyl group have been investigated for their cytotoxic effects. One such compound was found to be potent against MCF-7, MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines, with IC50 values of 5.84, 5.01, and 5.57 µg/mL, respectively. medicinescience.org This highlights the potential of the trifluoromethylphenyl moiety in designing cytotoxic agents.

The following table presents the cytotoxic activity of a selected pyrazine derivative.

| Compound | Cell Line | IC50 (µM) | Reference |

| RB7 | HT-29 (Colon Cancer) | 6.587 - 11.10 | mdpi.com |

Enzyme and Receptor Inhibition Studies (e.g., Dipeptidyl Peptidase IV, Kinases, Androgen Receptor, TrkA)

The this compound scaffold is a component of molecules designed to inhibit various enzymes and receptors, demonstrating its versatility in drug design.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A significant finding in this area is the discovery of (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, the active ingredient in the anti-diabetic drug Sitagliptin. This compound is a potent and orally active DPP-IV inhibitor with an IC50 of 18 nM. nih.govmdpi.com The triazolopiperazine core of this molecule, which is structurally related to the this compound scaffold, is crucial for its high affinity and selectivity. DPP-IV is a therapeutic target for type 2 diabetes, and its inhibition leads to increased levels of incretin (B1656795) hormones. beilstein-journals.orgresearchgate.netresearchgate.net

Kinase Inhibition: Pyrazine-based compounds have been identified as inhibitors of various kinases. A computational screen identified a novel Trk active pharmacophore leading to the development of pyrazine-based inhibitors that potently inhibited Tropomyosin receptor kinase A (TrkA). nih.govnih.gov TrkA is implicated in tumor growth and pain, making it an attractive therapeutic target. nih.gov While the study did not specifically focus on the this compound scaffold, it demonstrated the potential of the pyrazine moiety in designing TrkA inhibitors. nih.gov Another study reported the discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. osti.gov

Androgen Receptor Inhibition: While there is no direct evidence of this compound derivatives acting as androgen receptor antagonists in the provided search results, the development of molecules targeting this receptor is an active area of research for the treatment of prostate cancer.

The table below summarizes the enzyme and receptor inhibition data for relevant compounds.

| Compound | Target | IC50 | Reference |

| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | Dipeptidyl Peptidase IV (DPP-IV) | 18 nM | nih.govmdpi.com |

Investigation of Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of derivatives of this compound is an emerging area of investigation. While direct studies on this specific scaffold are limited, research on the related compound, pyrazinamide, provides some insights.

Pyrazinamide, a first-line antitubercular drug, has been shown to possess immunomodulatory properties. Studies have indicated that pyrazinamide can modulate immune function, which may contribute to its efficacy in treating tuberculosis. nih.gov For instance, it has been shown that blocking the IL-10 receptor during pyrazinamide treatment enhances its antimycobacterial efficacy in mice. nih.gov This suggests that the pyrazine core may have effects on the host immune system. Another study explored the potential of repurposing immunomodulatory drugs, such as aspirin, as adjunctive therapy with pyrazinamide, although with mixed results. mdpi.com

In a broader context, pyrazine-modified natural product derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory effects. nih.gov Additionally, some pyrazole analogues, which share a five-membered heterocyclic ring structure, have demonstrated anti-inflammatory activity. researchgate.net However, more direct research is needed to specifically evaluate the anti-inflammatory and immunomodulatory effects of this compound derivatives.

Antimalarial Drug Discovery Efforts

The pyrazine ring is a component of several scaffolds investigated for antimalarial activity. The 1,2,4-triazolo[4,3-a]pyrazine scaffold, in particular, has been the focus of the Open Source Malaria (OSM) consortium, leading to the identification of potent antimalarial drug leads. beilstein-journals.org

Studies on fluorinated triazolopyrazine compounds have shown that substitutions on the pyrazine ring can significantly influence antimalarial activity. For example, the introduction of CF3 and CF2Me groups at the C-8 position of the triazolopyrazine scaffold was found to improve antimalarial potency in some cases. digitellinc.com However, in another study, substitution at the C-8 position with CF3 and CF2H moieties led to a reduction or loss of activity. docsity.com This highlights the complex nature of SAR in this class of compounds.

While these studies focus on the broader class of triazolopyrazines, they provide a strong rationale for exploring derivatives of this compound as potential antimalarial agents. The trifluoromethylphenyl group is a common feature in many biologically active molecules, and its incorporation into a pyrazine scaffold could lead to novel antimalarial compounds. Carboxamide derivatives are also being explored as potential antimalarial agents. ug.edu.gh

The table below shows the antimalarial activity of a selected triazolopyrazine derivative.

| Compound | Target Strain | IC50 (µM) | Reference |

| Ether-linked triazolopyrazine derivative | Plasmodium falciparum | 0.2 - 1.2 | digitellinc.com |

Herbicide and Agrochemical Applications

Research into pyrazine derivatives has identified compounds with both pre- and post-emergence herbicidal activity. researchgate.net For instance, certain thiazolopyrazines have demonstrated pre-emergent efficacy when applied to soil, preventing the growth of weed seeds. researchgate.net In post-emergence applications, pyrazine-based compounds have shown selective control of weeds. One study on new pyrazine semicarbazide (B1199961) derivatives highlighted a compound that achieved significant inhibition of specific weed species after they had sprouted. researchgate.net The bioassay results indicated that at a concentration of 150 grams of active ingredient per hectare (g ai/ha), this derivative demonstrated notable efficacy against common agricultural weeds. researchgate.net

These findings underscore the potential of the pyrazine core, particularly when substituted with potent functional groups like trifluoromethylphenyl, in creating effective and selective herbicides for crop protection. adv-bio.comopenresearchlibrary.org

| Weed Species | Application Rate (g ai/ha) | Inhibition Rate (%) |

|---|---|---|

| Amaranthus retroflexus (Redroot pigweed) | 150 | 80% |

| Eclipta prostrata (False daisy) | 150 | 80% |

Computational Approaches in Drug Design

Computational methods are integral to modern medicinal chemistry for designing and optimizing lead compounds. For derivatives of this compound, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide crucial insights into their biological activity. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net Studies on pyrazine-based compounds have revealed common interaction patterns that contribute to their biological activity. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) found that the most frequent interaction is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.govresearchgate.net Other significant interactions include π-stacking with aromatic residues, coordination with metal ions, and weak hydrogen bonds involving pyrazine hydrogen atoms as donors. nih.govresearchgate.net

The trifluoromethyl group, a key feature of the subject compound, often engages in specific multipolar interactions that can significantly enhance binding affinity. nih.gov Docking studies of various pyrazine derivatives into the active sites of different protein kinases have elucidated these interactions. For example, the docking of a 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4 triazole into the focal adhesion kinase (FAK) active site identified key interactions with specific amino acid residues, resulting in a favorable binding energy. researchgate.net Similarly, studies on researchgate.netnih.govmdpi.comtriazolo[4,3-a] pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors have used docking to understand how these molecules fit into the kinase binding pockets. nih.gov These computational models are essential for the rational design of more potent and selective inhibitors. rsc.org

| Derivative Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4 triazole | Focal Adhesion Kinase (FAK) | Not Specified | -6.29 | LEU503, GLY505 | researchgate.net |

| researchgate.netnih.govmdpi.comtriazolo[4,3-a] pyrazine | c-Met Kinase | 3LQ8 | Not Specified | Interaction analysis performed | nih.gov |

| researchgate.netnih.govmdpi.comtriazolo[4,3-a] pyrazine | VEGFR-2 Kinase | 4SAD | Not Specified | Interaction analysis performed | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govsemanticscholar.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization and reducing the need for extensive experimental screening. ijournalse.org

For pyrazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antiproliferative effects. nih.govsemanticscholar.org These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govsemanticscholar.org Descriptors used in these models can be electronic (e.g., NBO charges, dipole moments), topological, or quantum chemical (e.g., HOMO-LUMO energy gaps), often calculated using Density Functional Theory (DFT). semanticscholar.orgijournalse.org

Studies on pyrazine derivatives have shown a high correlation between experimentally observed activities and those predicted by the derived QSAR models, indicating the robustness and predictive power of these models. nih.govsemanticscholar.org The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model.

| Study Focus | Modeling Technique | Key Findings/Statistical Validation | Reference |

|---|---|---|---|

| Antiproliferative Agents | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | High correlation between experimental and predicted activity; ANN model showed superior performance. | nih.govsemanticscholar.org |

| Odor Thresholds | Multiple Linear Regression (MLR) | Developed a 2D-QSPR model using quantum chemical and electronic descriptors. | ijournalse.org |

| Odor Modalities | Molecular Connectivity, Electrotopological State Indices | Identified electronic and topological features contributing to odor strength. | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization

During the lead optimization phase of drug discovery, it is crucial to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of candidate compounds. Pharmacokinetics, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), describes how the body affects a drug, while pharmacodynamics describes how the drug affects the body. nih.gov For derivatives of this compound, optimizing these properties is essential for developing a viable therapeutic agent.

Computational tools are frequently used to predict ADME properties early in the discovery process. Lipinski's Rule of Five and Veber's rules are guidelines used to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In silico ADME predictions for pyrazine and pyrazoline derivatives, including those with trifluoromethylphenyl moieties, have been used to evaluate their potential as orally available drugs. nih.govmdpi.com

| Parameter | Description | Influence of Trifluoromethyl (CF₃) Group | Reference |

|---|---|---|---|

| Absorption/Permeability | The ability of a drug to cross biological membranes. | Can increase lipophilicity and membrane permeability. | nih.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Can affect plasma protein binding and tissue distribution. | mdpi.com |

| Metabolism | The chemical modification of a drug by the body. | Often blocks sites of metabolism, increasing metabolic stability and half-life. | mdpi.com |

| Excretion | The removal of the drug and its metabolites from the body. | Improved stability can alter excretion pathways. | mdpi.com |

| Solubility | The ability of a drug to dissolve in a solvent. | Can have variable effects, but strategic placement can improve solubility. | nih.govmdpi.com |

Materials Science Applications of 2 4 Trifluoromethyl Phenyl Pyrazine Derivatives

Organic Electronic and Optoelectronic Materials Development

The tunable electronic characteristics of 2-(4-(trifluoromethyl)phenyl)pyrazine derivatives make them prime candidates for active components in various organic electronic and optoelectronic devices. Their inherent electron-deficient nature is particularly advantageous for creating n-type (electron-transporting) materials, which are crucial for the development of complementary circuits and efficient multilayer devices.

Design and Synthesis for Organic Field-Effect Transistors (OFETs)

The design of pyrazine-based molecules for Organic Field-Effect Transistors (OFETs) often focuses on creating n-type semiconductors. The inclusion of the this compound moiety is a key strategy in this endeavor. The trifluoromethylphenyl group acts as a potent electron-withdrawing end-cap, which, combined with the inherent electron deficiency of the pyrazine (B50134) core, effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. acs.orgnih.gov This lowering of the LUMO is critical for facilitating stable electron injection and transport, the hallmarks of n-type behavior. rsc.org

One successful design approach involves fusing additional aromatic rings to the central pyrazine core and functionalizing the ends with trifluoromethylphenyl groups. acs.orgnih.gov This molecular engineering strategy has several benefits:

Enhanced Electron Affinity : The larger fused-ring pyrazine core helps to further lower the LUMO level, significantly tuning the electron affinity of the compound. acs.orgnih.gov

Improved Molecular Packing : A larger, more rigid core can promote more ordered thin-film morphology with larger grain sizes. acs.orgnih.gov

Reduced Reorganization Energy : A larger pyrazine core can lead to lower reorganization energy, which is beneficial for efficient charge transport. acs.orgnih.gov

The synthesis of these materials often involves standard cross-coupling reactions. For instance, oligomers containing the trifluoromethylphenyl pyrazine unit have been prepared for OFET applications. rsc.org Research has shown that OFETs fabricated with fused-ring pyrazine derivatives end-capped with trifluoromethylphenyl groups exhibit promising n-type performance. acs.orgnih.gov Devices operated under nitrogen have demonstrated electron mobilities as high as approximately 0.03 cm² V⁻¹ s⁻¹. acs.orgnih.gov The performance of these devices is sensitive to the size of the pyrazine core, with larger cores generally leading to higher mobilities due to the combined effects on LUMO level, reorganization energy, and film morphology. acs.orgnih.gov

Table 1: Performance of OFETs based on Fused-Ring Pyrazine Derivatives with Trifluoromethylphenyl End-Groups

| Derivative Type | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Operating Conditions |

|---|---|---|---|---|

| Fused-Ring Pyrazine 1 | n-type | ~0.03 | >10⁴ | Under Nitrogen |

| Fused-Ring Pyrazine 2 | n-type | (Slightly lower than 1) | >10⁴ | Under Nitrogen |

| Fused-Ring Pyrazine 3 | n-type | (Slightly lower than 1) | >10⁴ | Under Nitrogen |

Data synthesized from research on novel fused-ring pyrazine derivatives. acs.orgnih.gov

Application in Organic Photovoltaics (OPVs) and Solar Cells

The electron-accepting properties of the this compound moiety have been leveraged in the design of organic photosensitizers for dye-sensitized solar cells (DSSCs), a type of organic photovoltaic device. mdpi.compsecommunity.org In the common donor-π-acceptor (D-π-A) molecular architecture for DSSC dyes, the pyrazine derivative can serve as a potent acceptor unit. mdpi.compsecommunity.org

Theoretical studies using Density Functional Theory (DFT) have further supported the potential of pyrazine-based compounds in solar cells by calculating key photovoltaic parameters like HOMO/LUMO energy levels and open-circuit voltage (Voc), suggesting they are promising materials for designing efficient organic solar cells. researchgate.net

Table 2: Photovoltaic Performance of DSSCs with Pyrazine-Based Photosensitizers

| Photosensitizer | Acceptor Moiety | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|

| TPP | Benzoic Acid | 4.88 | 0.69 | 0.53 | 1.80 |

| TPPS | Pyrido[3,4-b]pyrazine | 3.51 | 0.68 | 0.55 | 1.31 |

| TPPF | Trifluoromethylbenzopyrazine | 5.69 | 0.69 | 0.67 | 2.64 |

Performance data for DSSCs measured under AM 1.5 irradiation (100 mW/cm²). mdpi.compsecommunity.org

Development of Light-Emitting Materials

The pyrazine core is a versatile building block for organic light-emitting diodes (OLEDs), and the attachment of trifluoromethylphenyl groups can be used to tune the emission properties. While direct studies on this compound in OLEDs are limited, research on analogous structures demonstrates the potential of this combination.

For instance, trifluoromethyl-substituted derivatives of 1H-pyrazolo[3,4-b]quinolines have been successfully employed as emitters in OLEDs. mdpi.comresearchgate.net These materials, which combine an N-heterocyclic core with a CF₃ group, have been shown to produce bright bluish-green electroluminescence. mdpi.comresearchgate.net Devices using these compounds as the emissive layer achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net The emission in these molecules can arise from a photoinduced charge transfer process between a phenyl substituent and the pyrazoloquinoline core. mdpi.comresearchgate.net

Furthermore, other pyrazine derivatives have been developed as highly efficient blue thermally activated delayed fluorescence (TADF) materials for OLEDs, achieving high external quantum efficiencies (EQE) of up to 12.2%. frontiersin.orgnih.gov Research on anthracene (B1667546) derivatives substituted with trifluoromethylphenyl groups has also shown their suitability as host materials for blue OLEDs, with the trifluoromethyl group enhancing electron mobility and improving the balance of charge injection. mdpi.com These findings collectively suggest that the this compound scaffold is a promising platform for developing new light-emitting materials with tunable colors and high efficiencies.

Table 3: Electroluminescence Performance of OLEDs Based on Trifluoromethyl-Substituted N-Heterocycles

| Emitter Material (Core) | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Peak (nm) |

|---|---|---|---|---|

| Mol3 (1H-pyrazolo[3,4-b]quinoline) | Deep Bluish-Green | ~1436.0 | 1.26 | 506 |

Performance data for a double-layer OLED device. mdpi.comresearchgate.net

Polymer Chemistry and Functional Materials Integration

The integration of this compound and related pyrazine units into polymer backbones is a key strategy for developing advanced functional materials. Pyrazine-containing conjugated polymers are being explored as n-type materials for applications in organic electronics. digitellinc.comrsc.orgrsc.org The inclusion of the electron-deficient pyrazine ring in the polymer backbone can significantly lower the polymer's LUMO energy level, making it suitable for electron transport. digitellinc.comrsc.org

The synthesis of these polymers can be challenging, as pyrazinacene monomers are not always amenable to common Pd or Cu-catalyzed condensation polymerizations. rsc.org However, alternative methods like Hg(II) salt-mediated dehydrohalogenation have proven successful in producing high molecular weight organometallic conjugated pyrazinacene polymers. rsc.org These polymers have LUMO energy levels comparable to leading n-type materials. digitellinc.comrsc.org

In addition to OFETs, pyrazine-based polymers have been designed for a variety of other functions:

Organic Solar Cells : Donor-acceptor copolymers incorporating quinoxaline (B1680401) and regioregular pyridyl pyrazine units have been synthesized for use in field-effect transistors and organic solar cells. nsf.gov

Water-Soluble Conjugated Polymers (WSCPs) : A novel synthetic strategy involving synchronized pyrazine construction and polymerization has been developed to create pyrazine-based WSCPs with good water solubility and fluorescence properties, useful for sensing and biological applications. acs.org

Morphological Control : Pyrazine-based acene-type molecules can undergo morphological transformations from fibers to well-ordered quadrilateral crystals when blended with semiconducting polymers, which is important for optimizing device performance. rsc.org

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making pyrazine and its derivatives excellent ligands for coordinating with metal ions. This has led to the development of a rich coordination chemistry, including the formation of discrete metal complexes and extended coordination polymers. researchgate.net

Derivatives of pyrazine act as ligands to form stable complexes with a variety of transition metals, including manganese(II), iron(III), cobalt(II), and nickel(II). researchgate.netnih.gov Spectroscopic analysis confirms that the pyrazine ring nitrogen is involved in bonding with the metal ions. researchgate.netnih.gov These pyrazine-based ligands can coordinate in different modes, for example, acting as a bridge between two metal centers in coordination polymers. nih.gov This bridging capability allows for the construction of one-, two-, or three-dimensional networks with potentially useful properties like gas adsorption. nih.gov

The resulting metal-pyrazine complexes also have potential applications in catalysis. While direct catalytic studies of this compound complexes are not widely reported, related systems show significant promise. For instance, iron complexes with a pincer-type ligand based on a pyrazine ring have been shown to catalyze the hydrogenation of CO₂ to formate (B1220265) salts at low pressures. acs.org In these systems, metal-ligand cooperation, potentially involving the pyrazine backbone, is believed to be directly involved in the catalytic mechanism. acs.org The development of pyrazine-based coordination polymers has also been explored for their photocatalytic activities, such as the degradation of organic dyes. acs.org The ease with which the ligand design can be modified makes pyrazine amides and related derivatives appealing for developing new catalytic processes. researchgate.net

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine and its analogs will likely focus on developing more efficient, selective, and sustainable methods. Traditional cross-coupling reactions, while effective, often require harsh conditions or expensive catalysts. Emerging research is geared towards overcoming these limitations.

Future synthetic strategies are expected to explore:

C-H Activation/Functionalization: Direct arylation of the pyrazine (B50134) ring via C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials like halogenated pyrazines.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a milder and more environmentally friendly alternative to traditional methods. unimelb.edu.au Photoredox-mediated cross-coupling reactions could provide novel pathways for the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Developing flow-based syntheses for this class of compounds could accelerate the production of derivatives for screening and development.

Enzymatic Synthesis: Biocatalysis is a growing field in chemical synthesis, offering high selectivity and mild reaction conditions. The use of enzymes for the synthesis of pyrazine derivatives is an area ripe for exploration.

A comparative look at synthetic approaches for related pyrazine derivatives highlights the ongoing evolution in this field.

| Methodology | Starting Materials | Key Features | Potential Application for this compound |

|---|---|---|---|

| Suzuki Coupling | Halogenated pyrazine, Phenylboronic acid | Well-established, good yields | Current standard method |

| Kumada–Corriu Coupling | 2-Chloro-5-trifluoromethoxypyrazine, Grignard reagents | Effective for specific substrates | Alternative to Suzuki coupling nih.gov |

| Nucleophilic Aromatic Substitution | Halogenated pyrazines, Amines/Phenols | Versatile for introducing various functional groups | Derivatization of the pyrazine core nih.govfrontiersin.org |

| Photoredox Catalysis | Chloro-heterocycle, Primary alcohol | Mild conditions, radical-based functionalization | Late-stage functionalization of the pyrazine scaffold unimelb.edu.au |

Advanced Computational Design for Targeted Material and Biological Functions

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific functions. For this compound, computational approaches can guide the synthesis of derivatives with optimized properties for either material science or therapeutic applications.

Future research in this area will likely involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. This is crucial for designing molecules with specific optical or electronic properties for materials science applications.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as protein kinases or enzymes. nih.govrsc.org This allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure and biological activity of a series of related compounds, QSAR models can be developed to predict the activity of novel derivatives, thereby streamlining the drug discovery process.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of molecules are crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the development pipeline. mdpi.com